molecular formula C13H11ClN4O2S B6420185 N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251561-11-1

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B6420185
CAS No.: 1251561-11-1
M. Wt: 322.77 g/mol
InChI Key: GUWKHASZUBDGAX-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (compound 6f) is a synthetic sulfonamide derivative designed as part of a broader effort to develop novel antimalarial agents. It belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core linked to a sulfonamide group. The compound was synthesized via General Procedure C using N-(3-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide (4f) and methyl ortho-acetate (5b), yielding a cream-colored solid with a melting point of 179–181 °C . Key spectroscopic data include:

  • ¹H-NMR: δ 2.70 (3H, 3-CH₃), 7.01–8.83 (aromatic and triazole protons), 10.90 (SO₂NH).
  • Elemental analysis: C 48.22%, H 3.42%, N 17.41%, S 9.90% (closely matching theoretical values) .

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKHASZUBDGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Intermediate Preparation

The synthesis begins with the condensation of 3-methylpyridine-2-carbaldehyde with hydrazine derivatives. For example, hydrazine hydrate reacts with 3-methylpyridine-2-carbaldehyde in ethanol at 60°C for 4 hours to yield the corresponding hydrazone. This intermediate is critical for subsequent cyclization.

NCS-Mediated Cyclization

The hydrazone is dissolved in anhydrous DMF and cooled to 0°C. NCS is added portion-wise to avoid exothermic runaway, followed by stirring at room temperature for 1–2 hours. The reaction proceeds via electrophilic chlorination at the α-position of the hydrazone, followed by intramolecular cyclization to form the triazolo[4,3-a]pyridine scaffold. This method achieves yields exceeding 90% with high purity.

Sulfonylation Strategies for Sulfonamide Formation

The sulfonamide group is introduced via nucleophilic substitution using sulfonyl chlorides. Two primary approaches are documented: direct sulfonylation and Lewis acid-catalyzed activation .

Direct Sulfonylation with Sulfonyl Chlorides

In a standard procedure, 3-methyl-triazolo[4,3-a]pyridine-6-sulfonyl chloride is reacted with 3-chloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. The crude product is purified via recrystallization from ethanol/water, yielding 75–85% of the target compound.

Reaction Conditions Table

ParameterValueSource
SolventDichloromethane
BaseTriethylamine (1.2 equiv)
Temperature0°C → RT
Reaction Time3–4 hours
Yield75–85%

Calcium Triflimide-Activated Sulfonylation

An alternative method employs calcium triflimide [Ca(NTf₂)₂] to activate sulfonyl fluorides for coupling with amines. While this approach is less common for aryl sulfonamides, it offers advantages in functional group tolerance. The sulfonyl fluoride intermediate is generated in situ from the corresponding sulfonic acid using cyanuric fluoride. Subsequent reaction with 3-chloroaniline in tert-amyl alcohol at 50°C for 12 hours yields the sulfonamide with 70–78% efficiency.

Integrated Multi-Step Synthesis

Industrial-scale preparations often combine cyclization and sulfonylation into a continuous process. A patent-pending method outlines the following sequence:

Step 1: Triazolopyridine Core Formation

  • Reactants : 3-Methylpyridine-2-carbaldehyde, hydrazine hydrate

  • Conditions : Ethanol, reflux (4 hours)

  • Intermediate : Hydrazone (95% yield).

Step 2: Oxidative Cyclization

  • Reactants : Hydrazone, NCS

  • Conditions : DMF, 0°C → RT (2 hours)

  • Intermediate : 3-Methyl-triazolo[4,3-a]pyridine (90% yield).

Step 3: Sulfonation and Amidation

  • Sulfonation : Chlorosulfonic acid (ClSO₃H) in DCM at −10°C (1 hour).

  • Amidation : Reaction with 3-chloroaniline, TEA, DCM (3 hours).

  • Final Product : N-(3-Chlorophenyl)-3-methyl-triazolo[4,3-a]pyridine-6-sulfonamide (82% yield).

Process Optimization and Challenges

Solvent Selection

DMF is preferred for cyclization due to its high polarity and ability to stabilize intermediates. However, its high boiling point complicates removal. Alternatives like dioxane show comparable efficacy but require longer reaction times.

Purity Control

Byproducts such as N-chloroamines and dimerized sulfonamides are mitigated using low-temperature sulfonylation and rigorous washing with 10% HCl.

Scalability Issues

Exothermic reactions during NCS addition necessitate precise temperature control. Pilot-scale processes use jacketed reactors with automated cooling systems to maintain temperatures below 5°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 8.65 (triazole-H), δ 7.45–7.30 (aryl-H), and δ 2.55 (CH₃).

  • FTIR : Stretching vibrations at 1340 cm⁻¹ (S=O) and 1160 cm⁻¹ (C-N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolopyridine core and sulfonamide geometry. Bond lengths (e.g., S-N: 1.62 Å) align with sulfonamide standards.

Comparative Analysis of Methods

Synthesis Routes Comparison Table

MethodYield (%)Purity (%)ScalabilitySource
Direct Sulfonylation75–85≥98Moderate
Ca(NTf₂)₂ Activation70–7895High
Integrated Process80–8297High

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Compounds

  • This compound serves as an essential intermediate in the synthesis of other complex organic molecules. Its unique structure allows for the development of new materials with tailored properties. The triazole and pyridine rings provide functional versatility that can be exploited in various chemical reactions.

Catalysis and Reaction Mechanisms

  • N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can participate in oxidation and reduction reactions, making it valuable in catalysis. For instance, it can be oxidized to form sulfoxides or sulfones, or reduced to yield amines or alcohols.

Biological Applications

Biological Probes

  • The compound has shown promise as a biological probe for studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it useful in elucidating biological pathways and mechanisms.

Therapeutic Potential

  • Research indicates that this compound may have therapeutic applications, particularly in developing new drugs for cancer and infectious diseases. Its mechanism involves inhibiting specific enzymes and pathways crucial for cell proliferation and microbial activity. Molecular docking studies suggest that it forms stable complexes with its targets, enhancing its efficacy as a therapeutic agent.

Medical Research

Antiproliferative Effects

  • Studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The inhibition of specific kinases by this compound disrupts key cellular pathways associated with tumor growth.

Antimicrobial Activity

  • Preliminary investigations have suggested that this compound exhibits antimicrobial properties. It may inhibit the growth of certain bacteria and fungi by targeting their metabolic pathways.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound can be utilized in producing specialty chemicals. Its unique chemical structure allows for the creation of advanced materials used in various applications ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of key enzymes in bacterial and parasitic cells. It targets enzymes such as dihydropteroate synthase in bacteria and falcipain-2 in Plasmodium falciparum, disrupting essential metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6f with structurally analogous compounds from the same series, focusing on substituent variations, molecular properties, and antimalarial activity (where available):

Compound ID Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Biological Activity (IC₅₀, µM) Synthesis Procedure Reference
6f (Target Compound) R₁ = 3-Cl-C₆H₄; R₂ = CH₃ C₁₃H₁₁ClN₄O₂S 322.8 Not reported Procedure C
8h R₁ = 3-Cl-C₆H₄; R₂ = 2-F-C₆H₄ C₂₀H₁₅ClFN₄O₂S 436.9 Not reported Procedure D
8i R₁ = 4-Cl-C₆H₄; R₂ = 4-F-C₆H₄ C₂₀H₁₅ClFN₄O₂S 436.9 Not reported Procedure D
8a R₁ = 3-Cl-CH₂-C₆H₄; R₂ = 3,5-F₂-C₆H₃ C₁₉H₁₃ClF₂N₄O₂S 434.9 Not reported Procedure D
10a-g (Example: 10a) R₁ = Cl; R₂ = Piperidine derivative C₁₄H₁₆ClN₅O₂S 377.8 Moderate activity (IC₅₀ ~4.98 µM) Procedure E
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-... R₁ = 3-F-CH₂-C₆H₄; R₂ = 4-OCH₃-C₆H₄ C₂₂H₂₂FN₅O₃S 467.5 High activity (IC₅₀ = 2.24 µM) Not specified

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Fluorine and chlorine substituents on aromatic rings enhance lipophilicity and target binding (e.g., 8h , 8i ), but activity varies with substitution patterns .
  • Bulky substituents (e.g., 8a ’s 3,5-difluorophenyl group) may hinder binding to falcipain-2, a cysteine protease target in Plasmodium falciparum .
  • The 3-methyl group in 6f likely improves metabolic stability compared to ethyl or larger alkyl groups .

Synthesis and Yield :

  • Procedure C (used for 6f ) achieves moderate yields (77%), while Procedure D (for 8h , 8i , 8a ) yields 62–67% .
  • Procedure E (for 10a-g ) offers higher yields (67–92%) due to milder conditions .

Molecular Docking Predictions :

  • AutoDock Vina () simulations suggest that 6f ’s 3-chlorophenyl group forms hydrophobic interactions with falcipain-2’s active site, but its lack of a secondary aromatic ring (unlike 8h or 8i ) may reduce binding affinity .

Research Findings and Implications

  • (IC₅₀ = 2.24 µM) demonstrate that electron-withdrawing groups (e.g., fluorine) and methoxy substituents enhance potency .
  • SAR Trends :
    • Chlorine at the meta position (6f , 8h ) is preferable for stability over para substitution (8i ) .
    • Dual N-substitution (e.g., 8h , 8i ) may improve solubility but requires optimization to avoid steric clashes .

Biological Activity

N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the class of triazolo-pyridine derivatives. This class has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound is characterized by its sulfonamide group, which is known for contributing to various pharmacological effects.

  • Molecular Formula : C₁₃H₁₁ClN₄O₂S
  • Molecular Weight : 312.77 g/mol
  • CAS Number : 1251593-44-8

Biological Activity Overview

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit a range of biological activities, including antimalarial, anticancer, and antibacterial properties. The following sections detail specific findings related to the biological activity of this compound.

Antimalarial Activity

A recent study focused on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated promising antimalarial activity against Plasmodium falciparum. In vitro tests revealed that certain derivatives exhibited low IC₅₀ values (the concentration required to inhibit 50% of the parasite growth), indicating potent antimalarial properties. For instance:

  • Compound : 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
    • IC₅₀ : 2.24 μM
  • Compound : 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
    • IC₅₀ : 4.98 μM

These results suggest that modifications in the chemical structure can significantly enhance antimalarial activity and may serve as a foundation for future drug development efforts aimed at combating malaria .

Anticancer Activity

The potential anticancer effects of triazolo-pyridine derivatives have also been explored. A study synthesized various compounds and evaluated their activity against different cancer cell lines. The results indicated that certain analogs showed significant cytotoxicity and induced apoptosis in cancer cells. The structure-activity relationship (SAR) analysis highlighted that the presence of specific substituents on the triazole ring was crucial for enhancing anticancer potency.

Antibacterial Activity

In addition to antimalarial and anticancer properties, compounds within this class have been tested for antibacterial activity. Some derivatives demonstrated effective inhibition against Gram-positive bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 31.25 µg/mL for certain triazolo-pyridine sulfonamides .

Case Studies and Research Findings

Several case studies have provided insights into the biological mechanisms of action for these compounds:

  • Antimalarial Mechanism : The antimalarial activity has been linked to the inhibition of falcipain-2 enzyme activity in Plasmodium falciparum, which is critical for hemoglobin degradation in malaria parasites .
  • Cytotoxicity in Cancer Cells : Research indicated that triazolo-pyridine derivatives induce cell cycle arrest and apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

Q & A

Basic: What are the optimized synthetic routes for N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via sulfonamide coupling between 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride and 3-chloroaniline. Key steps include:

  • Chlorosulfonation : Reacting the triazolopyridine core with chlorosulfonic acid under controlled conditions (0–5°C, 2 h) to introduce the sulfonyl chloride group at the C-6 position .
  • Coupling : The sulfonyl chloride intermediate is reacted with 3-chloroaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 67–72% .
  • Optimization : Solvent-free conditions for analogous triazolopyrimidine derivatives show improved yields (up to 93%) compared to reflux methods (77–89%) .

Table 1: Yield comparison for analogous reactions

MethodSolventYield (%)Reference
Reflux (glacial acetic acid)Acetic acid77
Solvent-free fusionNone93
DCM + TEADichloromethane67–72

Basic: What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

Answer:

  • 1H/13C-NMR :
    • The methyl group at C-3 appears as a singlet at δ 2.77 ppm.
    • Aromatic protons (Ar-H) resonate between δ 7.03–8.88 ppm, with splitting patterns confirming substitution on the triazolopyridine and chlorophenyl rings .
    • Sulfonamide NH protons are observed as exchangeable singlets in DMSO-d6 (δ ~10–12 ppm) .
  • LC/MS : A molecular ion peak at m/z 431.4 [M+H]⁺ confirms the molecular formula (C20H16ClFN4O2S) .
  • Elemental Analysis : Carbon (55.75%), hydrogen (3.74%), and nitrogen (13.00%) validate purity .

Advanced: How can molecular docking (e.g., AutoDock Vina) predict binding interactions of this compound with biological targets?

Answer:
AutoDock Vina is used to model binding to targets like Plasmodium falciparum enzymes:

  • Grid Setup : Define active site coordinates using crystallographic data (e.g., PDB: 3D7K).
  • Scoring Function : Assess binding affinity (ΔG) and hydrogen bonding (e.g., sulfonamide oxygen with Arg122) .
  • Validation : Compare docking poses with experimental IC50 values from in vitro antimalarial assays .

Note : Parallel processing in AutoDock Vina reduces computational time by 80% compared to AutoDock 4 .

Advanced: What explains the regioselectivity of sulfonamide substitution at C-6 in the triazolopyridine core?

Answer:
The C-6 position is electronically activated due to:

  • Resonance Effects : Electron-withdrawing triazole nitrogen atoms direct electrophilic substitution to C-6.
  • Steric Factors : Methyl at C-3 and fused pyridine ring limit reactivity at adjacent positions.
  • Experimental Evidence : Chlorosulfonation of analogous triazolopyrimidines exclusively occurs at C-6 .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimalarial activity?

Answer:
Key SAR findings from in vitro studies:

  • Chlorophenyl Group : Enhances lipophilicity and Plasmodium growth inhibition (IC50 = 0.8 µM vs. 2.1 µM for unsubstituted phenyl) .
  • Fluorobenzyl Modifications : N-(2-Fluorobenzyl) derivatives show 40% higher metabolic stability than 4-fluorobenzyl analogs .
  • Methyl at C-3 : Critical for maintaining planar geometry, as removal reduces binding affinity by 60% .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions (e.g., variable IC50 values) arise from:

  • Assay Conditions : Differences in parasite strains (e.g., 3D7 vs. Dd2) or serum concentration in media.
  • Data Normalization : Use internal controls (e.g., chloroquine) and replicate experiments (n ≥ 3) .
  • Metabolic Stability : Pre-incubate compounds with liver microsomes to account for cytochrome P450 effects .

Basic: What analytical methods ensure purity and stability of the compound during storage?

Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in H2O + 0.1% TFA) to confirm purity ≥95% .
  • Stability Tests : Store at –20°C under argon; monitor degradation via LC/MS over 6 months .

Advanced: How do crystallographic data inform conformational analysis of the triazolopyridine core?

Answer:
Single-crystal X-ray diffraction (CCDC 1876881) reveals:

  • Planarity : Dihedral angle between triazole and pyridine rings is 2.5°, enabling π-π stacking with target proteins .
  • Hydrogen Bonding : Sulfonamide oxygen forms a 2.8 Å bond with His95 in Pf DHODH .

Advanced: What in vitro protocols evaluate the compound’s antibacterial vs. antiparasitic activity?

Answer:

  • Antimalarial Assay : Culture P. falciparum in erythrocytes (2% hematocrit) with 0–10 µM compound; measure growth via SYBR Green fluorescence .
  • Antibacterial Testing : Use MIC assays against S. aureus (ATCC 25923) in Mueller-Hinton broth; compare to ciprofloxacin controls .

Advanced: How do solvent and catalyst choices impact green synthesis of derivatives?

Answer:

  • Solvent-Free Synthesis : Yields increase from 77% (reflux) to 93% by eliminating acetic acid .
  • Biocatalysts : Lipase (e.g., CAL-B) in THF reduces reaction time by 50% for analogous triazolopyrimidines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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